molecular formula C10H8FN3O B1444482 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide CAS No. 1249612-88-1

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

Cat. No.: B1444482
CAS No.: 1249612-88-1
M. Wt: 205.19 g/mol
InChI Key: LYHVKZIQHBXQMC-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide is an organic compound with the molecular formula C10H8FN3O. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and a pyrazole ring.

Biochemical Analysis

Biochemical Properties

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as succinate dehydrogenase, where it forms hydrogen bonds and π-π interactions, leading to enzyme inhibition . This interaction is crucial as it affects the enzyme’s activity and, consequently, the metabolic pathways it regulates.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated antifungal activity against pathogens like Fusarium graminearum and Botrytis cinerea . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to inhibited growth and proliferation of pathogenic cells, making it a potential candidate for antifungal therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound inhibits succinate dehydrogenase by forming hydrogen bonds and π-π interactions with the enzyme . This inhibition disrupts the enzyme’s normal function, leading to altered metabolic processes and reduced energy production in cells. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to non-target tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways regulated by succinate dehydrogenase. By inhibiting this enzyme, the compound affects the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . This disruption can have downstream effects on energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells or passively diffuse across cell membranes . Once inside the cell, it can accumulate in specific compartments or tissues, depending on its affinity for binding proteins and other cellular components.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to mitochondria, where it inhibits succinate dehydrogenase, or to other organelles involved in metabolic processes . This localization is crucial for its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-N-(1H-pyrazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-8-4-2-1-3-7(8)10(15)13-9-5-6-12-14-9/h1-6H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHVKZIQHBXQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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